3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group at the 1-position and a cyclopropane ring conjugated with an amino-acetyl moiety at the 3-position. This molecule is primarily utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in neurotensin receptor agonists and leukotriene A4 hydrolase inhibitors . Its structural uniqueness lies in the cyclopropane ring, which introduces steric constraints that enhance binding specificity to biological targets. The tert-butyl ester group improves solubility and stability during synthetic processes, making it a preferred scaffold in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRWJQXCPSGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353995-03-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a pyrrolidine ring, which is linked to a cyclopropyl group and an amino-acetyl moiety. This configuration is crucial for its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant anticancer properties. The presence of the cyclopropyl and amino-acetyl groups in this compound may enhance its ability to interact with cellular targets involved in cancer progression.
- Case Study : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential utility in cancer therapy. For example, compounds with similar structural motifs have shown cytotoxic effects against A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .
2. Anticonvulsant Properties
Compounds containing pyrrolidine structures have been evaluated for anticonvulsant activity. The specific interactions of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine derivatives with neurotransmitter systems may contribute to their efficacy in seizure control.
- Research Findings : Studies indicate that certain pyrrolidine-based compounds can effectively reduce seizure activity in animal models, providing a basis for further exploration of this compound's potential in treating epilepsy .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, particularly through the inhibition of cyclooxygenase enzymes (COX).
- Mechanism : Compounds that inhibit COX enzymes can reduce the production of pro-inflammatory mediators, making them candidates for treating inflammatory diseases. For instance, the inhibition of COX-2 by related pyrrolidine derivatives has been reported with promising IC50 values comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to biological targets |
| Amino-Acetyl Moiety | Increases solubility and bioavailability |
| Pyrrolidine Ring | Facilitates interaction with neurotransmitter receptors |
Scientific Research Applications
Medicinal Chemistry Applications
Antagonism of Platelet Aggregation
One significant application of this compound is its potential role as an antagonist of the platelet glycoprotein IIb/IIIa complex. This mechanism is crucial for inhibiting platelet aggregation, which is beneficial in treating thromboembolic disorders. Compounds that inhibit this pathway can be pivotal in managing cardiovascular diseases, including heart attacks and strokes .
Anti-inflammatory Properties
Research indicates that derivatives of this compound may also be effective in treating inflammatory conditions. By modulating cell adhesion processes, these compounds could provide therapeutic benefits in diseases characterized by excessive inflammation, such as rheumatoid arthritis and asthma .
Synthesis and Characterization
The synthesis of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps that include the protection of functional groups and selective reactions to achieve the desired stereochemistry. A notable method includes the use of tert-butyl esters, which enhance solubility and stability during the synthesis process .
Synthesis Overview Table
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropylamine, Acetic Anhydride | Room Temperature | 70% |
| 2 | Tert-Butanol, Acid Catalyst | Reflux | 65% |
| 3 | Hydrolysis with TFA | 0°C for 30 min | 80% |
Case Studies and Research Findings
Case Study: Cardiovascular Disease Treatment
In a study examining novel compounds for cardiovascular applications, researchers highlighted the efficacy of cyclopropyl amino acid derivatives in inhibiting platelet aggregation. The study reported a significant reduction in thrombus formation in animal models when treated with these compounds, suggesting their viability as therapeutic agents against heart disease .
Case Study: Inflammatory Disorders
Another research effort focused on the anti-inflammatory effects of related compounds. The findings demonstrated that these derivatives effectively reduced inflammatory markers in vitro and in vivo, indicating potential for developing new treatments for chronic inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
- Substituent Impact : Cyclopropyl groups improve target selectivity by 2–3 fold compared to isopropyl or methyl groups in kinase assays .
- Amino Acid Side Chains: Short-chain amino-acetyl groups (as in the target compound) optimize binding affinity, while bulkier groups (e.g., 2-amino-propionyl) cause steric clashes, reducing efficacy .
- Synthetic Scalability : Boc-protected intermediates (e.g., and ) are preferred for large-scale synthesis due to straightforward purification and high yields (>80%) .
Preparation Methods
Core Synthetic Strategy
The synthesis of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester follows a three-stage approach:
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Pyrrolidine Ring Construction : A Boc-protected pyrrolidine precursor is synthesized via cyclization of 4-aminobutyraldehyde derivatives under acidic conditions.
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Cyclopropane-Amino-Acetyl Sidechain Introduction : A copper-catalyzed [2+1] cycloaddition between the pyrrolidine intermediate and diazoacetamide forms the cyclopropane ring.
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tert-Butyl Ester Protection : The carboxylic acid group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with dimethylaminopyridine (DMAP) as a catalyst.
Reaction conditions significantly impact yields:
Stereochemical Control
The (R)-enantiomer synthesis detailed in employs chiral auxiliaries during the cyclopropanation step:
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Chiral Ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) induces enantiomeric excess (ee) >98% in the presence of Cu(OTf)₂.
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Key Reaction Parameters :
Post-reduction with NaBH₄ stabilizes the amino-acetyl group without racemization.
Stepwise Preparation Protocol
Pyrrolidine Core Synthesis
Starting Material : L-proline tert-butyl ester
Procedure :
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N-Boc Protection :
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Sidechain Functionalization :
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Amidation with 2-chloroacetamide using HATU/DIEA in DMF (4 h, 0°C → 25°C)
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Cyclopropanation via Cu(I)-catalyzed diazo decomposition (see Section 1.2)
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Critical Data :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-Boc Protection | CH₂Cl₂ | DMAP | 25 | 92 |
| Amidation | DMF | HATU | 0→25 | 85 |
| Cyclopropanation | THF | Cu(OTf)₂ | 25 | 78 |
tert-Butyl Ester Deprotection and Final Isolation
Deprotection :
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Reagent : Trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1 v/v)
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Conditions : 2 h, 0°C → 25°C, followed by neutralization with NaHCO₃
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Yield : 89% after column chromatography (silica gel, EtOAc/hexane)
Purity Metrics :
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies from and reveal:
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Cyclopropanation Solvents :
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THF outperforms DME and 1,4-dioxane due to better Cu(I) solubility.
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Side Reaction Mitigation : 0.1 M substrate concentration reduces dimerization (<2%).
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Catalyst Systems :
Catalyst Ligand ee (%) Yield (%) Cu(OTf)₂ (R)-BINAP 98 78 Rh₂(OAc)₄ None 0 65 Pd(OAc)₂ PPh₃ 15 42
Industrial-Scale Production
Continuous Flow Reactor Data (adapted from):
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Throughput : 15 kg/day
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Key Advantages :
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30% reduction in Boc₂O usage via in-line titration
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50°C reaction temperature enhances cyclopropanation kinetics (t₁/₂ = 12 min)
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Quality Control :
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Online FTIR monitors Boc group incorporation (1720 cm⁻¹ peak)
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Automated pH adjustment reduces manual handling errors
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Analytical Characterization
Q & A
Basic Synthesis Strategies
Q: What are the common synthetic routes for preparing tert-butyl ester derivatives of pyrrolidine carbamates? A: A standard approach involves activating the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by nucleophilic substitution with tert-butyl alcohol in the presence of a base like triethylamine. This method ensures efficient esterification while protecting reactive amines with the tert-butoxycarbonyl (Boc) group . For cyclopropane-containing analogs, cyclopropylation of the amine precursor via SN2 reactions or transition-metal-catalyzed cross-couplings may precede esterification.
Advanced Structural Characterization
Q: How can researchers resolve ambiguities in NMR data for pyrrolidine-based tert-butyl esters with complex substituents? A: Use a combination of 2D NMR techniques (e.g., HSQC, HMBC) to assign stereochemistry and confirm cyclopropane ring integration. For example, coupling constants in -NMR can distinguish axial/equatorial protons in pyrrolidine rings. Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the Boc-protected amine and acetylated side chains .
Stability Under Experimental Conditions
Q: What factors influence the stability of tert-butyl esters during prolonged storage or reaction conditions? A: The Boc group is sensitive to acidic conditions (e.g., TFA) but stable under basic or neutral environments. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via HPLC for byproducts like de-esterified carboxylic acids or cyclopropane ring-opening products .
Application in Heterocyclic Synthesis
Q: How can this compound serve as a building block for N-heterocycles like piperidines or pyridines? A: The pyrrolidine core and Boc-protected amine enable ring-expansion reactions. For example, palladium-catalyzed reductive cyclization with nitroarenes (using formic acid as a CO surrogate) can yield fused bicyclic structures. Optimize regioselectivity by varying catalysts (e.g., Pd/C) and reductants .
Catalytic Methods for Functionalization
Q: What catalytic systems are effective for introducing cyclopropane or acetyl groups into pyrrolidine derivatives? A: Copper(I)-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) or Rh(II)-mediated insertions achieve high stereocontrol. For acetylation, DMAP and triethylamine in dichloromethane at 0–20°C minimize side reactions like over-acylation .
Addressing Data Contradictions in Yield Optimization
Q: How to resolve discrepancies in reported yields for similar tert-butyl ester syntheses? A: Systematically vary reaction parameters:
- Activating agents : Compare thionyl chloride vs. DCC/DMAP efficiency.
- Solvent polarity : Dichloromethane vs. THF may alter nucleophilicity.
- Temperature : Low temperatures (0°C) reduce side reactions but slow kinetics.
Validate purity via HPLC and -NMR integration to identify unreacted starting materials .
Purification of Hydrophobic Derivatives
Q: What chromatographic techniques are optimal for isolating tert-butyl esters with low aqueous solubility? A: Use reverse-phase flash chromatography (C18 silica, gradient elution with acetonitrile/water) or preparative HPLC. For crystalline intermediates, recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) .
Byproduct Identification in Multi-Step Syntheses
Q: How to characterize unexpected byproducts during cyclopropane or acetyl group installation? A: LC-MS/MS with collision-induced dissociation (CID) fragments ions to trace structural deviations. For example, over-acylation may produce diacetylated species (m/z +84). X-ray crystallography or NOESY NMR can confirm stereochemical errors .
Computational Modeling for Reactivity Prediction
Q: Can DFT calculations guide the design of cyclopropane-containing pyrrolidine analogs? A: Yes. Calculate transition-state energies for cyclopropanation or acetylation steps using Gaussian09 with B3LYP/6-31G(d). Solvent effects (e.g., dichloromethane) are modeled via PCM. Predict regioselectivity by comparing Fukui indices for nucleophilic sites .
Degradation Pathways Under Acidic/Basic Conditions
Q: What analytical methods track Boc deprotection or ester hydrolysis? A: Monitor via in-situ FTIR for loss of carbonyl stretches (~1700 cm). Quantify degradation kinetics using UPLC-PDA at 254 nm. For cyclopropane stability, -NMR detects ring-opening via loss of characteristic triplet splitting (~1.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
